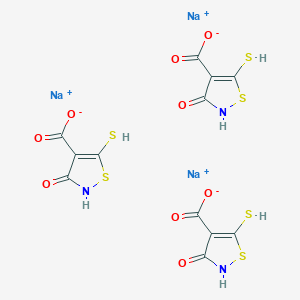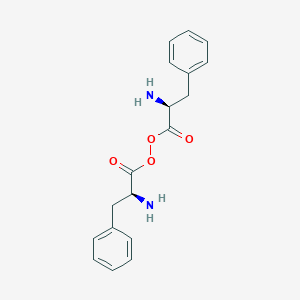
D-p-Biphenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-p-Biphenylalanine: These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is characterized by the presence of a biphenyl group attached to the alpha carbon of the alanine molecule, making it a unique and valuable compound in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-p-Biphenylalanine involves several synthetic routes, with one of the most common methods being the reaction of biphenylmethanol with alanine derivatives. The reaction typically involves the use of protecting groups to ensure selective reactions at the desired sites. The process may include steps such as esterification, reduction, and deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves the use of biphenylmethanol as a starting material due to its high reactivity and selectivity. The process is designed to be environmentally friendly, with minimal waste and by-products. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for large-scale production .
化学反应分析
Types of Reactions: D-p-Biphenylalanine undergoes various types of chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl alcohols or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitric acid.
Major Products: The major products formed from these reactions include biphenyl ketones, biphenyl alcohols, biphenyl amines, and various substituted biphenyl derivatives .
科学研究应用
Chemistry: D-p-Biphenylalanine is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its incorporation into peptides and proteins can provide insights into the structural and functional properties of these biomolecules .
Medicine: this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its role in drug design and development, particularly in the creation of enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of D-p-Biphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of these targets. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .
相似化合物的比较
L-Phenylalanine: A naturally occurring amino acid with a single phenyl group.
D-Phenylalanine: The D-enantiomer of phenylalanine, used in various research applications.
N-Benzoyl-L-Biphenylalanine: A derivative with a benzoyl group attached to the biphenylalanine structure.
Uniqueness: D-p-Biphenylalanine is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it a valuable compound for various applications .
属性
IUPAC Name |
[(2S)-2-amino-3-phenylpropanoyl] (2S)-2-amino-3-phenylpropaneperoxoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15(11-13-7-3-1-4-8-13)17(21)23-24-18(22)16(20)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19-20H2/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWGAQACVJSJHR-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OOC(=O)C(CC2=CC=CC=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OOC(=O)[C@H](CC2=CC=CC=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
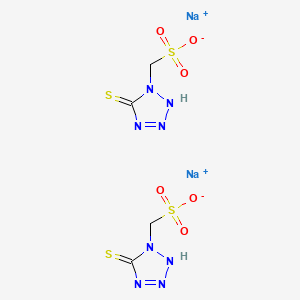
![(8R,9R,10S,13S,14S)-2-Allyl-13-methyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B7909255.png)
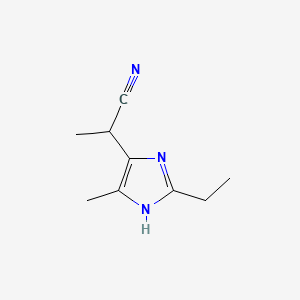
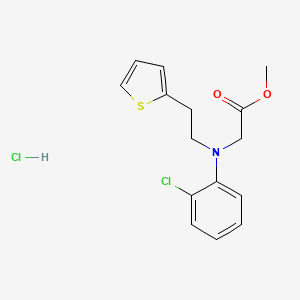
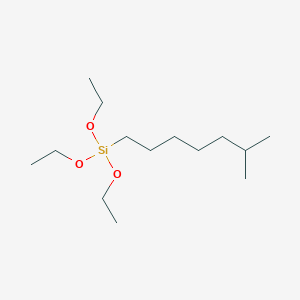
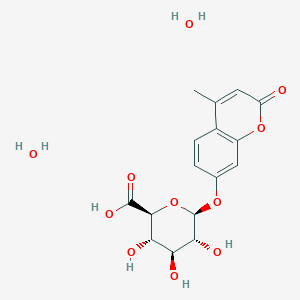
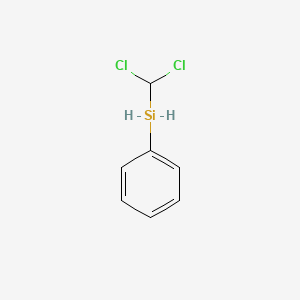
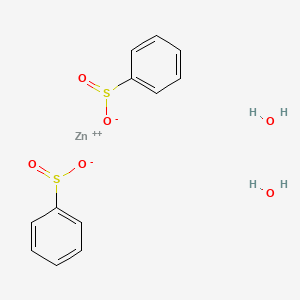
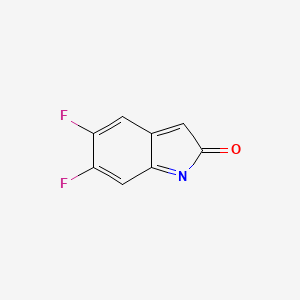
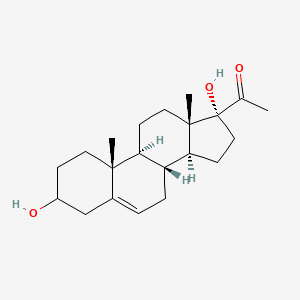
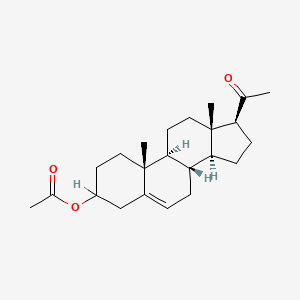
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]borinic acid](/img/structure/B7909331.png)
![N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7909349.png)
